Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride
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Overview
Description
Potassium;1-(5-difluoroboranyl-2-fluorophenyl)-N,N-dimethylmethanamine;fluoride;hydrochloride is a complex chemical compound that features a combination of potassium, boron, fluorine, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride typically involves multiple steps:
Formation of the boron-fluorine complex: This step involves the reaction of boron trifluoride with a suitable fluorinating agent under controlled conditions.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a Grignard reagent or an organolithium compound.
Formation of the dimethylmethanamine group: This step involves the reaction of dimethylamine with a suitable alkylating agent.
Combination of the components: The final step involves the combination of the boron-fluorine complex, the phenyl group, and the dimethylmethanamine group in the presence of potassium fluoride and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boron or nitrogen atoms.
Reduction: Reduction reactions may target the fluorine atoms or the phenyl ring.
Substitution: Substitution reactions can occur at the phenyl ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Boron oxides, nitrogen oxides.
Reduction products: Fluorinated hydrocarbons, amines.
Substitution products: Halogenated phenyl derivatives, substituted amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a catalyst in various organic reactions.
Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Biochemical studies: The compound may be used to study the interactions of boron and fluorine with biological molecules.
Medicine
Drug development:
Industry
Materials science: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride likely involves interactions with specific molecular targets, such as enzymes or receptors. The boron and fluorine atoms may play key roles in these interactions, potentially affecting the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Potassium (diisopropylamino)methyltrifluoroborate
- Potassium (dimethylamino)methyltrifluoroborate
Uniqueness
Potassium;1-(5-difluoroboranyl-2-fluorophenyl)-N,N-dimethylmethanamine;fluoride;hydrochloride is unique due to the specific arrangement of its boron, fluorine, and nitrogen atoms, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
potassium;1-(5-difluoroboranyl-2-fluorophenyl)-N,N-dimethylmethanamine;fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3N.ClH.FH.K/c1-14(2)6-7-5-8(10(12)13)3-4-9(7)11;;;/h3-5H,6H2,1-2H3;2*1H;/q;;;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDPDMCDYXKYIP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN(C)C)(F)F.[F-].Cl.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClF4KN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.55 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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